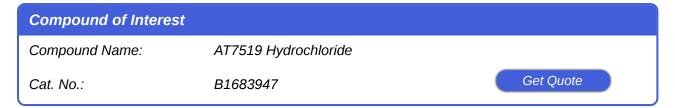


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AT7519: A Potent Multi-Cyclin-Dependent Kinase Inhibitor for Cancer Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT7519 is a novel small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models, both in vitro and in vivo, and is currently being evaluated in clinical trials.[1][3][5][6] This technical guide provides a comprehensive overview of AT7519, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug development.

Introduction

The cell division cycle is a fundamental process orchestrated by a series of events that are tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. [2][3] In cancer, aberrant activation of these kinases leads to uncontrolled cell proliferation. AT7519 is an ATP-competitive inhibitor that targets several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][7] Its ability to simultaneously inhibit multiple CDKs involved in both cell cycle progression and transcription contributes to its potent anti-cancer effects.[1][2] This guide delves into the technical details of AT7519's activity and the methods used to evaluate its efficacy.



Mechanism of Action

AT7519 exerts its anti-tumor effects through a multi-pronged mechanism, primarily by inhibiting the catalytic activity of several CDKs.

- Cell Cycle Arrest: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the normal progression of the cell cycle.[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition.[2] Inhibition of CDK2 further reinforces this G1 arrest and also impedes S phase progression.[2][8] Finally, inhibition of CDK1, the key driver of mitosis, leads to a G2/M phase arrest.[2] This multi-point blockade of the cell cycle ultimately leads to a cessation of tumor cell proliferation.[2][3]
- Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[1] By inhibiting CDK9, AT7519 prevents RNA Pol II phosphorylation, leading to a global shutdown of transcription.[1] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1.[1] The downregulation of these survival proteins sensitizes cancer cells to apoptosis.
- Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death, or apoptosis.[2][3] The inability of cancer cells to progress through the cell cycle, coupled with the loss of essential survival signals due to transcriptional repression, triggers the apoptotic cascade.

Furthermore, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), which may also contribute to its pro-apoptotic activity.[9]

Quantitative Data on Inhibitory Activity

The potency of AT7519 against various kinases and its anti-proliferative effects in different cancer cell lines have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519



Kinase Target	IC50 (nM)
CDK1/cyclin B	210[2][7][10][11]
CDK2/cyclin A	47[2][7][10][11]
CDK4/cyclin D1	100[2][7][10][11]
CDK5/p25	13[10]
CDK6/cyclin D3	170[2][7][10][11]
CDK9/cyclin T1	<10[2][7][10][11]
GSK-3β	89[4][9][10]

IC50 values represent the concentration of AT7519 required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon Carcinoma	82[9]
HT29	Colon Carcinoma	40-940[2]
MCF-7	Breast Adenocarcinoma	40[9][12]
A2780	Ovarian Carcinoma	350[9]
MM.1S	Multiple Myeloma	500[9]
U266	Multiple Myeloma	500[9]
HL60	Promyelocytic Leukemia	Not specified
SW620	Colorectal Adenocarcinoma	940[9][12]

IC50 values represent the concentration of AT7519 required to inhibit 50% of cell proliferation, typically after 72 hours of exposure.

Table 3: AT7519 Ki Value



Kinase Target	Ki (nM)
CDK1	38[4][9]

Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex, indicating the binding affinity of the inhibitor to the target kinase.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AT7519.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of AT7519 on the enzymatic activity of purified CDK/cyclin complexes.

Principle: The assay quantifies the phosphorylation of a substrate by a specific CDK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a radiometric assay with ³³P-γ-ATP or through non-radioactive methods like fluorescence polarization.

Protocol:

- Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin enzyme, a suitable substrate (e.g., Histone H1 for CDK1/2 or a specific peptide substrate), and ATP in a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT).
- Inhibitor Addition: Add serial dilutions of AT7519 (or vehicle control, typically DMSO) to the reaction mixture.
- Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [y-33P]ATP). Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., 2% H₃PO₄ or EDTA).



Detection:

- Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters extensively to remove unincorporated ATP.
 Measure the incorporated radioactivity using a scintillation counter.
- Non-Radioactive Assay (e.g., TR-FRET): Utilize a specific antibody that recognizes the phosphorylated substrate. The binding of a fluorescently labeled secondary antibody generates a signal that can be measured on a plate reader.[13]
- Data Analysis: Calculate the percentage of kinase inhibition for each AT7519 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of AT7519 on the viability and proliferation of cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

- Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of AT7519 for a specified duration (e.g., 72 hours). Include a vehicle-only control.
- MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]



- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle following treatment with AT7519.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol:

- Cell Treatment and Harvesting: Treat cells with AT7519 for the desired time (e.g., 24 hours).
 Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[2][8]
- Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend
 the cell pellet in a staining solution containing propidium iodide (e.g., 50 μg/mL) and RNase A
 (to degrade RNA and prevent its staining).[2][3][8]
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.
- Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo). The software will deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis



Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis following AT7519 treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

- Cell Lysis: Treat cells with AT7519, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Rb, phospho-CDK1, cleaved PARP, Mcl-1).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
- Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of AT7519 in a living organism.



Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with AT7519, and tumor growth is monitored over time.

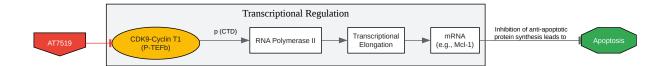
Protocol:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, HT29) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
- Drug Administration: Administer AT7519 to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a specific dosing schedule (e.g., 15 mg/kg, once daily).[1][9] The control group receives the vehicle.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
- Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size).
- Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of AT7519. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).[4]

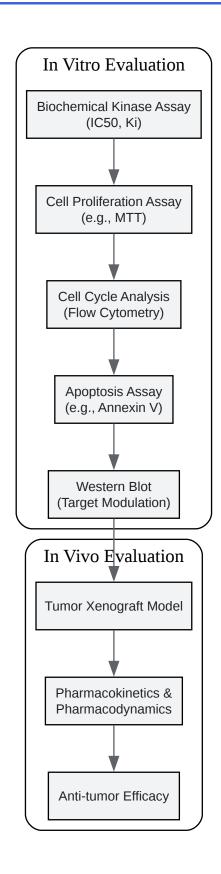
Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by AT7519 and the general workflow for its evaluation can aid in understanding its mechanism and characterization.









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